molecular formula C25H22N4O3S B4678426 ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

Cat. No. B4678426
M. Wt: 458.5 g/mol
InChI Key: DMUKEAQGWBHOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can help to reduce inflammation. It has also been shown to induce apoptosis in cancer cells, which can help to slow or stop the progression of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate in lab experiments is that it has shown potential as both an anti-inflammatory and anticancer agent. This means that it could be useful for studying the mechanisms of inflammation and cancer progression. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis, which involve inflammation. Another area of interest is its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, further research is needed to fully understand the mechanism of action and to optimize its effectiveness as a therapeutic agent.

Scientific Research Applications

Ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has been studied for its potential in various scientific research applications. It has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-2-32-24(31)20-15-9-10-16-21(20)26-22(30)17-33-25-28-27-23(18-11-5-3-6-12-18)29(25)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUKEAQGWBHOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

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